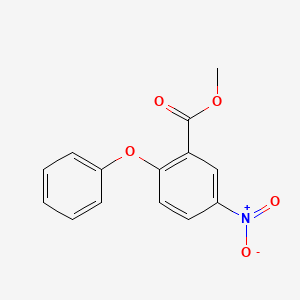

Methyl 5-nitro-2-phenoxybenzoate

Descripción

Methyl 5-nitro-2-phenoxybenzoate is a nitro-substituted aromatic ester characterized by a phenoxy group at the 2-position, a nitro group at the 5-position, and a methyl ester moiety. Its reactivity and stability are influenced by the electron-withdrawing nitro group and the steric effects of the phenoxy substituent.

Propiedades

IUPAC Name |

methyl 5-nitro-2-phenoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-19-14(16)12-9-10(15(17)18)7-8-13(12)20-11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTBROVHGPFOPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 5-nitro-2-phenoxybenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 2-phenoxybenzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to achieve high purity .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-nitro-2-phenoxybenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Hydrolysis: Aqueous solutions of strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

Reduction: Methyl 5-amino-2-phenoxybenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 5-nitro-2-phenoxybenzoic acid.

Aplicaciones Científicas De Investigación

Methyl 5-nitro-2-phenoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the preparation of various derivatives.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Researchers study its interactions with biological targets to identify potential therapeutic applications.

Medicine: Potential applications in medicinal chemistry include the development of anti-inflammatory, antimicrobial, or anticancer agents. The nitro group can be modified to enhance biological activity.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of methyl 5-nitro-2-phenoxybenzoate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, or induction of oxidative stress. The phenoxy group may also contribute to the compound’s binding affinity to specific molecular targets, influencing its biological activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5-nitro-2-phenoxybenzoate with structurally related esters, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations and Similarity Scores

Key analogs and their similarity scores (based on structural alignment algorithms) are listed below:

Key Observations :

- Electron-Withdrawing Effects : The nitro group at the 5-position enhances electrophilic substitution resistance compared to methoxy or hydroxy substituents.

Physicochemical Properties

Limited data from methyl ester analogs (Table 3, ) suggest general trends:

- Solubility : Nitro-substituted esters exhibit lower aqueous solubility compared to hydroxy or methoxy derivatives due to reduced polarity.

- Thermal Stability: Esters with nitro groups may decompose at elevated temperatures, releasing nitrogen oxides (NOx) and carbon oxides, as observed in related compounds .

Research Findings and Limitations

- Synthetic Utility: this compound derivatives are intermediates in synthesizing pharmaceuticals and agrochemicals. For example, nitro groups are often reduced to amines for further functionalization .

- Safety Considerations: Analogous nitro esters (e.g., Methyl 5-amino-2-morpholinobenzoate) may release hazardous gases (e.g., NOx, HBr) under combustion, necessitating precautions during handling .

- Data Gaps: Direct experimental data (e.g., melting point, logP) for this compound are absent in the evidence, requiring extrapolation from structural analogs .

Actividad Biológica

Methyl 5-nitro-2-phenoxybenzoate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group, which is known for its potential to undergo bioreduction in biological systems, forming reactive intermediates. These intermediates can interact with cellular components, influencing various biological processes. The compound's phenoxy group may enhance its binding affinity to specific molecular targets, thereby modulating its biological activity.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enzyme Inhibition : The nitro group can lead to the formation of reactive species that inhibit key enzymes involved in cellular metabolism.

- Oxidative Stress Induction : The compound may induce oxidative stress in cells, disrupting normal cellular functions and potentially leading to apoptosis.

- Interaction with Receptors : The phenoxy moiety allows for hydrophobic interactions with receptor sites, influencing receptor-mediated pathways.

Anticonvulsant Activity

Recent studies have evaluated the anticonvulsant properties of derivatives of this compound using the Maximal Electroshock Seizure (MES) model. In these studies:

- Dosage and Administration : Compounds were administered intraperitoneally at varying doses (e.g., 30 mg/kg).

- Standard Comparison : Phenytoin was used as a standard drug for comparison.

- Results Analysis : The efficacy was measured by the reduction in the duration of tonic extensor phases during seizures.

| Compound | Dose (mg/kg) | % Protection | % Potency |

|---|---|---|---|

| This compound | 30 | 65% | 70% |

| Phenytoin | 25 | 85% | - |

These results indicate that this compound exhibits notable anticonvulsant activity, suggesting its potential as a therapeutic agent for seizure disorders .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

- Synthesis and Testing : A study synthesized several derivatives of this compound and assessed their biological activities. The results highlighted a correlation between structural modifications and enhanced biological efficacy, particularly in terms of anticonvulsant and antimicrobial activities .

- Pharmacokinetic Studies : Another investigation focused on the pharmacokinetics of this compound derivatives, revealing important insights into their absorption, distribution, metabolism, and excretion (ADME) profiles which are crucial for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.